molecular formula C13H16N2O3 B11817054 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)-

4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)-

Cat. No.: B11817054
M. Wt: 248.28 g/mol
InChI Key: YPGFEZBKPHCAMW-VUWPPUDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- typically involves the reaction of pyridine derivatives with pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is unique due to its combination of a pyridine ring and a pyrrolidinyl group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(3S)-3-(1-methyl-5-oxopyrrolidin-2-yl)-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C13H16N2O3/c1-15-11(2-3-12(15)16)10(8-13(17)18)9-4-6-14-7-5-9/h4-7,10-11H,2-3,8H2,1H3,(H,17,18)/t10-,11?/m0/s1

InChI Key

YPGFEZBKPHCAMW-VUWPPUDQSA-N

Isomeric SMILES

CN1C(CCC1=O)[C@@H](CC(=O)O)C2=CC=NC=C2

Canonical SMILES

CN1C(CCC1=O)C(CC(=O)O)C2=CC=NC=C2

Origin of Product

United States

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